
3-Bromo-2-chlorobenzotrifluoride chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-2-chlorobenzotrifluoride

Cat. No.: B1274751 Get Quote

An In-depth Technical Guide to 3-Bromo-2-
chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-2-chlorobenzotrifluoride, with the IUPAC name 1-bromo-2-chloro-3-

(trifluoromethyl)benzene, is a halogenated aromatic compound. Its trifluoromethyl group and

halogen substituents make it a potentially valuable intermediate in organic synthesis,

particularly in the development of novel pharmaceuticals and agrochemicals. The electron-

withdrawing nature of the trifluoromethyl group and the presence of bromine and chlorine

atoms at specific positions on the benzene ring offer multiple reaction sites for the construction

of more complex molecules. This guide provides a comprehensive overview of its chemical

structure, properties, a plausible synthesis protocol, and expected spectroscopic

characteristics.

Chemical Structure and IUPAC Name
The chemical structure of 3-Bromo-2-chlorobenzotrifluoride is a benzene ring substituted

with a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group at

position 1.

IUPAC Name: 1-bromo-2-chloro-3-(trifluoromethyl)benzene[1]
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Synonyms: 3-Bromo-2-chlorobenzotrifluoride[1]

CAS Number: 56131-47-6[1]

Molecular Formula: C₇H₃BrClF₃[1]

Physicochemical Properties
Experimental data for 3-Bromo-2-chlorobenzotrifluoride is limited. The following table

summarizes computed data from reliable sources and provides experimental data for a closely

related isomer, 4-Bromo-3-chlorobenzotrifluoride, for comparison and estimation purposes.

Property
3-Bromo-2-
chlorobenzotrifluoride
(Computed)

4-Bromo-3-
chlorobenzotrifluoride
(Experimental)

Molecular Weight 259.45 g/mol [1] 259.451 g/mol [2]

Boiling Point Not available 211.3±35.0 °C at 760 mmHg[2]

Melting Point Not available -25.0 to -22.8 °C

Density Not available 1.7±0.1 g/cm³[2]

Refractive Index Not available 1.491[2]

Vapor Pressure Not available 0.267 mmHg at 25°C

Flash Point Not available 81.6±25.9 °C[3]

XLogP3 4.1[1] 4.1

Experimental Protocols: Synthesis of Halogenated
Benzotrifluorides
A specific, detailed experimental protocol for the synthesis of 3-Bromo-2-
chlorobenzotrifluoride is not readily available in the literature. However, a plausible synthetic

route can be devised based on general methods for the halogenation of benzotrifluoride

derivatives. One common approach involves the direct halogenation of a suitable

benzotrifluoride precursor.
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Proposed Synthesis of 1-Bromo-2-chloro-3-(trifluoromethyl)benzene:

A potential starting material for the synthesis of 1-bromo-2-chloro-3-(trifluoromethyl)benzene is

2-chloro-3-(trifluoromethyl)aniline. The synthesis could proceed via a Sandmeyer-type reaction.

Step 1: Diazotization of 2-chloro-3-(trifluoromethyl)aniline

Dissolve 2-chloro-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as

hydrobromic acid (HBr).

Cool the solution to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while

maintaining the temperature below 5 °C. The addition is continued until a slight excess of

nitrous acid is detected (e.g., with starch-iodide paper). This reaction forms the

corresponding diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous

evolution of nitrogen gas will be observed.

After the addition is complete, warm the reaction mixture gently to ensure the complete

decomposition of the diazonium salt.

The crude product, 1-bromo-2-chloro-3-(trifluoromethyl)benzene, will separate as an oil.

Step 3: Work-up and Purification

Separate the organic layer.

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to

remove any residual acid, and finally with water again.

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium

sulfate).
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Filter to remove the drying agent.

Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-

bromo-2-chloro-3-(trifluoromethyl)benzene.

Spectroscopic Data (Expected)
No specific experimental spectroscopic data for 3-Bromo-2-chlorobenzotrifluoride has been

identified. However, the expected spectral characteristics can be predicted based on the

analysis of related compounds and general spectroscopic principles.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals corresponding to

the three aromatic protons would be anticipated, each exhibiting coupling to the other aromatic

protons.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon attached to

the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The

other six carbons will be in the aromatic region, with their chemical shifts influenced by the

attached substituents (Br, Cl, CF₃).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the -CF₃

group. The chemical shift will be in the typical range for benzotrifluorides.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for a

substituted benzene ring. Key expected absorptions include:

C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹)

C=C stretching of the aromatic ring (in the 1600-1400 cm⁻¹ region)[4]

C-F stretching vibrations (typically strong bands in the 1350-1100 cm⁻¹ region)

C-Cl stretching (in the 800-600 cm⁻¹ region)

C-Br stretching (typically below 600 cm⁻¹)
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺). Due to the

presence of bromine and chlorine, characteristic isotopic patterns will be observed. Bromine

has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in an

M+2 peak of nearly equal intensity to the M⁺ peak. Chlorine has two common isotopes, ³⁵Cl

and ³⁷Cl, in an approximate 3:1 ratio, which will contribute to the M+2 peak being about one-

third the intensity of the M⁺ peak. The combination of these two halogens will produce a

complex isotopic pattern for the molecular ion and any fragment ions containing both halogens.

Common fragmentation patterns for halogenated benzenes include the loss of the halogen

atoms and the trifluoromethyl group.

Visualizations
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Caption: Proposed synthesis workflow for 3-Bromo-2-chlorobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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